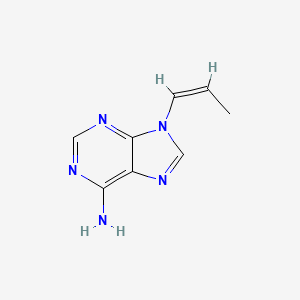(Z)-9-Propenyladenine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
(Z)-9-Propenyladenine is a chemical compound with the molecular formula C₈H₉N₅. It is structurally characterized by a purine base, adenine, with a propenyl group attached at the 9-position. This compound is noted for its role as a mutagenic impurity found in tenofovir disoproxil fumarate, an antiretroviral medication used in the treatment of HIV and hepatitis B. The presence of (Z)-9-Propenyladenine in pharmaceuticals raises concerns due to its potential mutagenic effects, necessitating careful monitoring in drug formulations .
The primary concern surrounding (Z)-9-Propenyladenine lies in its mutagenic properties. Mutations are alterations in the genetic code that can have various consequences for an organism. Studies have shown that (Z)-9-Propenyladenine can induce mutations in bacterial and mammalian cells []. The exact mechanism by which it exerts this mutagenic effect is still under investigation. However, it's hypothesized that (Z)-9-Propenyladenine might interfere with DNA replication by incorporating itself into the DNA strand during cell division, leading to errors in the genetic code [].
(Z)-9-Propenyladenine is primarily known as a mutagenic impurity found in tenofovir disoproxil fumarate, a medication used to treat HIV and hepatitis B infections []. While (Z)-9-Propenyladenine itself is not a research focus, its presence as a contaminant in pharmaceutical drugs has garnered scientific attention due to its potential safety concerns.
Mutagenicity and Potential Health Risks
Studies have shown that (Z)-9-Propenyladenine exhibits mutagenic properties, meaning it can induce changes in DNA that could lead to cancer [, ]. This raises concerns about the potential long-term health risks associated with exposure to this impurity in tenofovir disoproxil fumarate. However, the actual risks are difficult to quantify due to the low levels of (Z)-9-Propenyladenine typically found in the medication.
These synthesis routes are crucial for producing (Z)-9-Propenyladenine for research and pharmaceutical applications while ensuring purity and minimizing impurities.
The biological activity of (Z)-9-Propenyladenine is primarily associated with its mutagenic properties. As a mutagenic impurity in tenofovir disoproxil fumarate, it raises concerns about potential DNA damage and carcinogenic effects. Studies have indicated that exposure to this compound can lead to genetic mutations, which underscores the importance of monitoring its levels in pharmaceutical products .
Furthermore, the structural similarity to adenine suggests that (Z)-9-Propenyladenine may interact with biological systems similarly to nucleotides, potentially affecting cellular processes such as DNA replication and repair.
The primary application of (Z)-9-Propenyladenine is as a reference standard in pharmaceutical research and quality control due to its role as a mutagenic impurity. Its presence in formulations necessitates rigorous testing to ensure safety and efficacy. Additionally, its structural properties may make it a candidate for further research into novel therapeutic agents targeting viral infections or cancer .
Interaction studies involving (Z)-9-Propenyladenine focus on its mutagenic potential and how it interacts with DNA. Research indicates that this compound can form adducts with DNA bases, leading to mutations during replication. Understanding these interactions is vital for assessing the safety profile of tenofovir disoproxil fumarate and similar drugs containing this impurity. Studies often employ techniques such as:
- Ames Test: To evaluate mutagenicity.
- Comet Assay: To assess DNA damage.
- Cell Viability Assays: To determine cytotoxic effects.
These studies help elucidate the mechanisms by which (Z)-9-Propenyladenine exerts its biological effects.
(Z)-9-Propenyladenine shares structural similarities with several other compounds, particularly those related to purines and nucleotides. Here are some similar compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Adenine | C₅H₅N₅ | A fundamental nucleobase involved in DNA/RNA synthesis. |
| 9-Methyladenine | C₉H₁₁N₅ | A methylated derivative of adenine with potential antiviral properties. |
| 2-Aminopurine | C₅H₇N₅O | An analog of adenine that exhibits antitumor activity. |
Uniqueness of (Z)-9-Propenyladenine: What sets (Z)-9-Propenyladenine apart from these compounds is its distinct propenyl side chain at the 9-position of the adenine structure, which contributes to its unique biological activity and mutagenic properties. This modification affects how it interacts with biological systems compared to other adenine derivatives.








